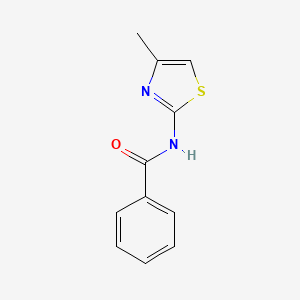

N-(4-methylthiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le N-(4-méthylthiazol-2-yl)benzamide est un composé chimique qui appartient à la classe des dérivés de thiazole. Les thiazoles sont des composés hétérocycliques contenant à la fois des atomes de soufre et d'azote dans leur structure cyclique. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications dans divers domaines tels que la chimie médicinale et les produits pharmaceutiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du N-(4-méthylthiazol-2-yl)benzamide implique généralement la réaction du 4-méthylthiazole avec le chlorure de benzoyle en présence d'une base telle que la triéthylamine. La réaction est effectuée dans un solvant organique comme le dichlorométhane à température ambiante. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie sur colonne .

Méthodes de production industrielle

Les méthodes de production industrielle du N-(4-méthylthiazol-2-yl)benzamide peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, les méthodes industrielles peuvent intégrer des techniques de purification avancées pour garantir la haute pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le N-(4-méthylthiazol-2-yl)benzamide peut subir diverses réactions chimiques, notamment :

Oxydation : Le cycle thiazole peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Le composé peut être réduit en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire au niveau du cycle thiazole ou de la partie benzamide.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène dans l'acide acétique à température ambiante.

Réduction : Hydrure de lithium et d'aluminium dans le tétrahydrofurane à température de reflux.

Substitution : Agents halogénants comme le brome ou le chlore en présence d'un catalyseur.

Principaux produits formés

Oxydation : Formation de sulfoxydes ou de sulfones.

Réduction : Formation d'amines ou d'alcools.

Substitution : Formation de dérivés halogénés.

Applications De Recherche Scientifique

Le N-(4-méthylthiazol-2-yl)benzamide présente plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.

Biologie : Étudié pour ses activités antimicrobiennes et antifongiques potentielles.

Médecine : Envisagé pour ses propriétés anticancéreuses potentielles et comme composé de référence dans la découverte de médicaments.

Industrie : Utilisé dans le développement d'agrochimiques et de colorants.

Mécanisme d'action

Le mécanisme d'action du N-(4-méthylthiazol-2-yl)benzamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne ses effets biologiques. Le cycle thiazole peut interagir avec les protéines et les acides nucléiques, affectant ainsi leur fonction et leur activité. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte biologique spécifiques .

Mécanisme D'action

The mechanism of action of N-(4-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The thiazole ring can interact with proteins and nucleic acids, affecting their function and activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparaison Avec Des Composés Similaires

Composés similaires

- N-(4-méthyl-5-thiazolyl)benzamide

- N-(4-méthylthiazol-2-yl)acétamide

- N-(4-méthylthiazol-2-yl)thiourée

Unicité

Le N-(4-méthylthiazol-2-yl)benzamide est unique en raison de son motif de substitution spécifique sur le cycle thiazole et la partie benzamide Comparé à des composés similaires, il peut présenter des propriétés pharmacocinétiques et pharmacodynamiques différentes, ce qui en fait un composé précieux pour la recherche et le développement futurs .

Activité Biologique

N-(4-methylthiazol-2-yl)benzamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a thiazole moiety linked to a benzamide structure. The molecular formula is C11H12N2OS, indicating the presence of nitrogen and sulfur, which are critical for its biological activity. The synthesis typically involves the reaction of 4-methylthiazole with benzoyl chloride or similar reagents under controlled conditions to yield the desired amide derivative.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound and its derivatives. For instance, a study highlighted its effectiveness against various pathogens, including:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Antibacterial |

| Staphylococcus aureus | Antibacterial |

| Aspergillus niger | Antifungal |

| Aspergillus oryzae | Antifungal |

These compounds exhibited significant inhibition zones in agar diffusion tests, suggesting their potential as therapeutic agents against resistant strains of bacteria and fungi .

Cytotoxicity and Antiproliferative Effects

Research has also explored the cytotoxic effects of this compound on cancer cell lines. A study demonstrated that this compound could inhibit cell proliferation in various cancer models, showing IC50 values in the micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies have identified key substituents that enhance potency:

| Modification | Effect on Activity |

|---|---|

| Methyl group at 4-position | Increased antimicrobial activity |

| Fluorine substitution | Enhanced cytotoxicity |

| Hydroxyl group addition | Improved solubility and bioavailability |

These modifications suggest that careful tuning of the chemical structure can lead to compounds with improved therapeutic profiles .

Case Studies

- Immunomodulatory Effects : A study investigated the role of this compound in modulating immune responses. It was found to activate NF-κB signaling pathways in immune cells, enhancing cytokine production. This property could be leveraged for vaccine adjuvant development .

- Anticancer Research : In vivo studies using murine models demonstrated that administration of this compound resulted in significant tumor size reduction compared to controls. The compound's ability to inhibit tumor growth was attributed to its effects on both proliferation and migration of cancer cells .

Propriétés

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-8-7-15-11(12-8)13-10(14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPIZAVYXKHUCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49643936 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.